molecular formula C19H20N2O3S2 B2983184 3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea CAS No. 2380068-51-7

3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea

Cat. No.: B2983184
CAS No.: 2380068-51-7
M. Wt: 388.5
InChI Key: LCXVMFOBJAWDPY-UHFFFAOYSA-N
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Description

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea is an organic compound that features a unique combination of bithiophene and dimethoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with molecular targets through its bithiophene and dimethoxyphenyl moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea apart is its combination of bithiophene and dimethoxyphenyl groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-23-17-4-3-13(7-18(17)24-2)9-20-19(22)21-10-16-8-15(12-26-16)14-5-6-25-11-14/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXVMFOBJAWDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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